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molecular formula C13H14F2O4 B1620536 Diethyl 2-(2,6-difluorophenyl)malonate CAS No. 491860-05-0

Diethyl 2-(2,6-difluorophenyl)malonate

Cat. No. B1620536
M. Wt: 272.24 g/mol
InChI Key: HKLRJUPFJJQXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211545B2

Procedure details

Into a mixture of 8.00 g of sodium hydride (60% in oil) and 100 ml of 1,4-dioxane, 32.0 g of ethyl malonate were added dropwise at 60° C. , further 14.6 g of cuprous bromide and 19.3 g of 1-bromo-2,6-difluorobenzene were added subsequently, and then refluxed for 16 hours under heating. To the reaction mixture, conc. hydrochloric acid was added under ice-cooling, and then tert-butyl methyl ether and water were added. The separated organic layer was washed with dil. hydrochloric acid and water subsequently, dried over sodium sulfate and concentrated. The residue was distilled under reduced pressure to give 16.5 g of diethyl (2,6-difluorophenyl)malonate. b.p. 107–109° C. (0.14 mmHg)
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([O-:7])=[O:6].Br[C:13]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=1[F:20].Cl.CO[C:24](C)(C)[CH3:25]>O.O1CCOCC1>[F:20][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]([F:19])[C:13]=1[CH:4]([C:5]([O:7][CH2:24][CH3:25])=[O:6])[C:3]([O:9][CH2:10][CH3:11])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
32 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
cuprous bromide
Quantity
14.6 g
Type
reactant
Smiles
Name
Quantity
19.3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The separated organic layer was washed with dil. hydrochloric acid and water subsequently
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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